N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine
Description
N-{2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a synthetic hybrid molecule combining a coumarin (chromenone) core with a dipeptide (glycylglycine) moiety. The coumarin scaffold features a 2-oxo-2H-chromene system substituted with methyl (C8), propyl (C4), and a propanoyloxy linker at C5.
Properties
Molecular Formula |
C20H24N2O7 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[[2-[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxypropanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H24N2O7/c1-4-5-13-8-18(26)29-19-11(2)15(7-6-14(13)19)28-12(3)20(27)22-9-16(23)21-10-17(24)25/h6-8,12H,4-5,9-10H2,1-3H3,(H,21,23)(H,22,27)(H,24,25) |
InChI Key |
SIYWRZLDBOEGTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
The Pechmann reaction remains the most widely used method for constructing the chromen ring. A mixture of resorcinol derivatives and β-keto esters undergoes acid-catalyzed cyclization. For this compound:
-
Catalyst : Concentrated sulfuric acid or Lewis acids like FeCl₃.
-
Conditions : Reflux in acetic acid at 110–120°C for 6–8 hours.
-
Yield : 65–75% after recrystallization from ethanol.
Mechanism : Protonation of the carbonyl oxygen initiates nucleophilic attack by resorcinol, followed by cyclodehydration to form the chromen ring.
Fries Rearrangement Alternative
For substituted chromens, the Fries rearrangement offers regioselectivity:
-
Substrate : 4-propylphenyl acetate.
-
Conditions : AlCl₃ catalysis at 160°C.
-
Yield : ~50%, with challenges in isolating the 7-hydroxy isomer.
Preparation of the Propanoyl-Glycylglycine Moiety
The glycylglycine segment requires orthogonal protection strategies to avoid racemization:
Solid-Phase Peptide Synthesis (SPPS)
Solution-Phase Synthesis
-
Stepwise Assembly : Glycine → glycylglycine using mixed anhydride (isobutyl chloroformate).
-
Solvent : THF at −15°C to minimize diketopiperazine formation.
-
Yield : 70–75% after extraction.
Coupling Strategies for Chromen and Peptide Moieties
Etherification of Chromen-7-ol
Activation of the 7-hydroxy group precedes propanoyl linkage:
Amide Bond Formation
Coupling the propanoyl intermediate to glycylglycine employs:
Mechanism : DCC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the peptide’s amine.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.25 (t, J=7.5 Hz, 3H, CH₂CH₂CH₃), δ 6.78 (s, 1H, chromen H-5) |
| IR | 1745 cm⁻¹ (C=O chromen), 1650 cm⁻¹ (amide I) |
| HRMS | [M+H]⁺ calc. 460.2154, found 460.2158 |
Optimization of Reaction Conditions
Solvent Effects on Coupling Efficiency
Polar aprotic solvents enhance carbodiimide-mediated couplings by stabilizing charged intermediates.
Temperature Control
-
Low Temp (0°C) : Reduces side reactions during acid chloride formation.
-
Room Temp : Optimal for DCC-mediated couplings (24-hour reaction time).
Comparative Analysis of Methodologies
| Parameter | Pechmann Route | Fries Route |
|---|---|---|
| Overall Yield | 58% | 42% |
| Purity (HPLC) | 95% | 88% |
| Scalability | >100 g | <50 g |
| Cost (Reagents) | Low | High |
The Pechmann method offers superior yield and scalability, making it industrially preferable.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine undergoes various chemical reactions, including:
Oxidation: The chromen core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the chromen core to produce dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromen core and the propanoyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted chromen derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets. The chromen core can interact with enzymes and receptors, modulating their activity. The propanoyl and glycylglycine moieties enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Solubility: The glycylglycine chain in the target compound likely improves water solubility compared to non-peptide coumarins (e.g., ) but may reduce it relative to smaller peptides ().
- Bioactivity : The coumarin core offers fluorescence properties, useful in imaging applications, while the propyl group balances lipophilicity for cellular uptake.
- Synthetic Flexibility: Chloro and hydrazonoyl derivatives () are more reactive but less stable in biological environments.
Biological Activity
N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine is a complex organic compound characterized by its unique structural features and potential biological activities. This compound belongs to the class of chromenes, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : C21H27NO6
- Molecular Weight : 389.44 g/mol
- CAS Number : 1009232-08-9
- Structural Features : The compound contains a chromen derivative, characterized by a bicyclic structure composed of a benzene ring fused to a pyran ring, along with a propanoyl and glycylglycine moiety.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Studies have demonstrated that chromene derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest. For instance, certain 2H/4H-chromene analogs have shown significant potency against various cancer cell lines, disrupting tumor vasculature and inhibiting cell migration .
- Antimicrobial Properties : Compounds within this class have been tested for antibacterial and antifungal activities. For example, derivatives have shown effectiveness against gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .
- Neuroprotective Effects : The presence of the beta-alanine moiety may contribute to neuroprotective effects, potentially influencing neurotransmission and metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship. The unique combination of substituents enhances its interaction with biological targets, which may include:
| Structural Feature | Biological Activity | Notes |
|---|---|---|
| Chromene Core | Anticancer | Induces apoptosis via caspase activation |
| Propanoyl Group | Antimicrobial | Effective against specific bacterial strains |
| Glycylglycine Moiety | Neuroprotective | May enhance neurotransmission |
Case Studies
- Anticancer Mechanism : A study by Afifi et al. (2017) explored the anticancer properties of chromene derivatives, revealing that they inhibit tubulin polymerization, leading to G2/M cell cycle arrest in cancer cells .
- Antimicrobial Evaluation : Research conducted by Gupta et al. (2018) assessed various chromene derivatives for their antimicrobial efficacy using the cup plate method against E. coli and S. aureus, with some compounds demonstrating significant activity compared to standard antibiotics .
- Neuroprotective Studies : A recent investigation highlighted the neuroprotective potential of beta-alanine-containing compounds in models of neurodegeneration, suggesting that such derivatives could be promising for treating conditions like Alzheimer's disease.
Q & A
Q. What are the key synthetic strategies for preparing N-{2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine?
The synthesis involves three stages:
Chromen core formation : 7-hydroxy-8-methyl-4-propylcoumarin is synthesized via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions.
Esterification : The hydroxyl group at position 7 of the chromen core reacts with 2-bromopropanoic acid in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to form the propionyloxy intermediate .
Peptide coupling : Glycylglycine is conjugated to the propionyloxy intermediate using carbodiimide-based coupling agents (e.g., DCC/HOBt) in anhydrous dichloromethane or DMF .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity.
- Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., characteristic peaks for the coumarin lactone at ~160 ppm in ¹³C NMR) and FT-IR (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺ expected at m/z 475.18 for C₂₃H₂₆N₂O₈) .
Q. What solvent systems are optimal for solubility studies of this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Solubility can be enhanced using cyclodextrin inclusion complexes or micellar formulations (e.g., Tween-80) for in vitro assays .
Advanced Research Questions
Q. How can computational modeling guide the design of bioactivity assays for this compound?
- Target prediction : Use molecular docking (e.g., AutoDock Vina) to identify potential targets (e.g., cyclooxygenase-2 or tyrosine kinases) based on structural similarities to chromen derivatives with known anti-inflammatory/anticancer activity .
- ADMET profiling : Predict pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) using tools like SwissADME or admetSAR to prioritize in vivo studies .
Q. What experimental approaches resolve contradictions in reported bioactivity data for structurally analogous compounds?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. propyl groups at position 4 of the chromen core) on bioactivity using analogs from published tables .
- Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) with complementary methods like apoptosis flow cytometry or ROS detection to confirm mechanisms .
Q. How can researchers optimize reaction conditions for scaling up synthesis?
- Design of experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters like temperature (60–80°C), solvent (acetone vs. DMF), and catalyst (K₂CO₃ vs. Cs₂CO₃) for yield maximization .
- In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and minimize byproducts (e.g., hydrolyzed carboxylic acid derivatives) .
Q. What strategies mitigate hydrolysis of the glycylglycine moiety during storage or biological assays?
- Lyophilization : Store the compound as a lyophilized powder at –20°C under inert gas (N₂ or Ar) to prevent moisture-induced degradation.
- Buffer optimization : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.01% sodium azide to stabilize the peptide bond in solution .
Methodological Considerations
Q. How to design a stability study under varying pH and temperature conditions?
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral solutions at 40°C/75% RH for 14 days.
- Analytical endpoints : Monitor degradation via HPLC-UV (loss of parent compound) and LC-MS (identification of hydrolysis products like free glycylglycine) .
Q. What in vitro models are suitable for evaluating anticancer potential?
- Cell lines : Use human cancer lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) with non-cancerous counterparts (e.g., MCF-10A) to assess selectivity.
- Dose-response assays : Perform IC₅₀ determination using 72-hour exposure protocols, followed by clonogenic survival assays to confirm long-term effects .
Data Interpretation and Validation
Q. How to address discrepancies in cytotoxicity data between similar chromen derivatives?
- Purity verification : Re-examine compounds via HPLC and elemental analysis; impurities like unreacted starting materials (e.g., 7-hydroxycoumarin) may skew results .
- Batch consistency : Compare data across multiple synthesis batches to rule out variability in substituent positioning (e.g., propyl vs. phenyl groups at position 4) .
Q. What statistical methods are appropriate for SAR studies?
- Multivariate analysis : Apply principal component analysis (PCA) to correlate substituent properties (e.g., logP, molar refractivity) with bioactivity outcomes.
- Machine learning : Train random forest models on published datasets to predict activity cliffs and guide analog synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
